![molecular formula C10H19NO4 B2774381 2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid CAS No. 140224-14-2](/img/structure/B2774381.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid, also known as 2-TBAB, is an organic compound that is widely used in the field of synthetic organic chemistry. It is a versatile reagent, commonly used in the synthesis of molecules, and has a wide range of applications in scientific research.
Scientific Research Applications
Synthesis of Protected Amino Acids and Peptides
Orthogonally Protected Methyl Esters of Non-Proteinogenic Amino Acids
A study developed a synthetic strategy for preparing orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butoxycarbonyl (Boc) moieties as acid-labile protecting groups. This approach, starting from commercial amino acid Nα-Fmoc-O-tert-butyl-d-serine, highlights the versatility of Boc protection in synthesizing complex amino acid derivatives (Temperini et al., 2020).
Polymorphic Forms of Protected Dipeptides
Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester uncovered two polymorphic forms, showcasing the structural and conformational diversity of Boc-protected dipeptides. This work contributes to understanding the molecular conformations and potential applications in designing peptide-based materials (Gebreslasie et al., 2011).
Enantioselective Syntheses of Amino Acids
The enantioselective synthesis of mesityl-substituted amino acids, protected by the Boc group, demonstrates the compound's utility in creating stereochemically complex amino acids. This approach enables the synthesis of amino acids with significant potential in pharmaceutical research and development (Medina et al., 2000).
Biotechnological Applications
Biosynthesis of Green Chemicals
2-Hydroxyisobutyric acid (2-HIBA), derived from tert-butoxycarbonyl protected intermediates, is identified as a promising biobased building block for polymer synthesis. This illustrates the broader implications of Boc-protected compounds in facilitating environmentally friendly routes to essential industrial chemicals (Rohwerder & Müller, 2010).
Novel Reagents and Methodologies
Development of Novel tert-Butoxycarbonylation Reagents
The introduction of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a new tert-butoxycarbonylation reagent underscores the ongoing advancements in synthetic methodologies, enabling more efficient and selective protection strategies for amino acids and other functional groups (Saito et al., 2006).
Mechanism of Action
Target of Action
It’s known that the compound is a derivative of valine, an essential amino acid . Amino acids play crucial roles in various biological processes, including protein synthesis and metabolic pathways.
Mode of Action
The compound contains a tert-butoxycarbonyl (BOC) group, which is commonly used in organic synthesis as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .
Biochemical Pathways
As a derivative of valine, it may be involved in protein synthesis and other metabolic processes related to amino acids .
Pharmacokinetics
The compound’s solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
They influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
properties
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXDRLIEARGEQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Tert-butoxy)carbonyl](methyl)amino}butanoic acid |
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